Benzenamine, 4-methyl-N-(2-quinolinylmethylene)-

Description

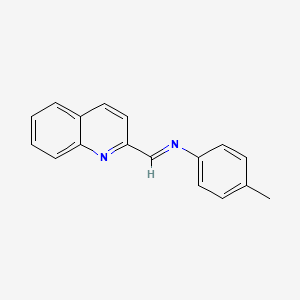

Benzenamine, 4-methyl-N-(2-quinolinylmethylene)-, is a Schiff base derived from the condensation of 4-methylaniline (p-toluidine) and 2-quinolinecarboxaldehyde. Schiff bases like this are critical in coordination chemistry, catalysis, and medicinal applications due to their imine (-CH=N-) functional group, which enables metal chelation and redox activity . The quinolinyl moiety may enhance photophysical properties or biological activity compared to simpler aryl derivatives.

Properties

CAS No. |

5918-79-6 |

|---|---|

Molecular Formula |

C17H14N2 |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

N-(4-methylphenyl)-1-quinolin-2-ylmethanimine |

InChI |

InChI=1S/C17H14N2/c1-13-6-9-15(10-7-13)18-12-16-11-8-14-4-2-3-5-17(14)19-16/h2-12H,1H3 |

InChI Key |

LNKUZZWFLMBFDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(quinolin-2-ylmethylene)aniline typically involves the condensation reaction between 2-quinolinecarboxaldehyde and 4-methylaniline . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-Methyl-N-(quinolin-2-ylmethylene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: 4-methylaniline and 2-quinolinecarboxaldehyde.

Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

4-Methyl-N-(quinolin-2-ylmethylene)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(quinolin-2-ylmethylene)aniline involves its ability to form complexes with metal ions. These metal complexes can exhibit unique properties, such as luminescence, which are attributed to the electronic interactions between the metal ion and the Schiff base ligand . The compound can also interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of structurally related benzenamine derivatives:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) increase boiling points compared to unsubstituted analogs. For instance, the methoxy derivative (677.16 K) has a higher boiling point than the methyl analog (654.74 K) .

- Quinolinyl vs. Phenyl: The quinolinyl group introduces a heteroaromatic system, likely enhancing π-π stacking and coordination capabilities. This could improve applications in catalysis or photochemistry.

Thermodynamic and Stability Data

- Enthalpies of Combustion : N-phenylmethylene benzenamine N-oxide derivatives (nitrones) exhibit measured enthalpies of combustion, indicating higher thermodynamic stability compared to imines. For example, dissociation enthalpies of the (N-O) bond in nitrones are critical for applications in photochemical oxidizers .

- Thermal Stability : The methyl-substituted phenylmethylene benzenamine (CAS 2272-45-9) shows moderate thermal stability, with a Joback-calculated critical temperature of 911.07 K .

Biological Activity

Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, a derivative of quinoline, has been studied for various therapeutic effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- can be represented as follows:

- Molecular Formula : C16H14N2

- Molecular Weight : 250.30 g/mol

- IUPAC Name : 4-methyl-N-(2-quinolinylmethylene)aniline

Anticancer Properties

Research has indicated that derivatives of quinoline, including Benzenamine, 4-methyl-N-(2-quinolinylmethylene)-, exhibit significant anticancer activity through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). For instance, in vitro assays demonstrated that treatment with Benzenamine derivatives led to increased expression of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

- Mechanism of Action : The compound appears to disrupt the cell cycle and induce DNA damage in cancer cells. This is supported by findings that show a decrease in proliferating cell nuclear antigen (PCNA) levels following treatment, which is crucial for DNA replication and repair .

-

Case Studies :

- A study involving human colorectal cancer (CRC) cell lines indicated that Benzenamine derivatives led to a significant reduction in cell viability and induced apoptosis through caspase activation .

- In animal models, specifically male Wistar rats treated with Benzenamine derivatives exhibited reduced tumor growth and increased survival rates compared to control groups .

Antimicrobial Activity

In addition to its anticancer properties, Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- has also shown potential antimicrobial activity:

- Inhibition of Bacterial Growth : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

- Research Findings : A recent investigation into the antimicrobial efficacy of quinoline derivatives highlighted their potential against resistant strains of bacteria, indicating that modifications to the quinoline structure can enhance bioactivity .

Data Tables

The following table summarizes key findings from studies on the biological activity of Benzenamine, 4-methyl-N-(2-quinolinylmethylene)-:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.